molecular formula C10H19NO4S B3364152 1-(Butylsulfonyl)piperidine-2-carboxylic acid CAS No. 1105682-81-2

1-(Butylsulfonyl)piperidine-2-carboxylic acid

Cat. No. B3364152
CAS RN: 1105682-81-2
M. Wt: 249.33 g/mol
InChI Key: KCQFZEBHMLIOAC-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)piperidine-2-carboxylic acid is a unique chemical provided to early discovery researchers . It has the empirical formula C10H19NO4S and a molecular weight of 249.33 .


Molecular Structure Analysis

The SMILES string for this compound is CCCCS(=O)(=O)N1CCCCC1C(O)=O . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Synthesis and Anticancer Applications

  • 1-(Butylsulfonyl)piperidine-2-carboxylic acid derivatives have been explored for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate showed promising anticancer activity (Rehman et al., 2018).

Applications in Surface Finishing

Acetylcholinesterase and Butyrylcholinesterase Inhibition

  • N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, synthesized from ethyl piperidine-4-carboxylate, showed potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important in treating diseases like Alzheimer's (Khalid, Rehman, & Abbasi, 2014).

Catalysis in Organic Synthesis

  • Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, demonstrating the potential of PPCA in catalytic applications (Ghorbani‐Choghamarani & Azadi, 2015).

Solid-Phase Synthesis of Substituted Piperidin-4-one Derivatives

  • The use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has shown efficiency in the construction of 2-substituted-piperidin-4-one derivatives on solid support, suggesting its utility in the synthesis of complex molecules (Barco et al., 1998).

properties

IUPAC Name

1-butylsulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-7-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQFZEBHMLIOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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